SCD-1 Inhibitory Potency: Ortho-Methylbenzoyl Contribution vs. Unsubstituted Benzoyl Analogs
The 2-methylbenzoyl group is critical for SCD-1 potency. In the benzoylpiperidine series, the unsubstituted benzoyl analog showed an IC50 of >1,000 nM against human SCD-1, whereas the 2-methylbenzoyl derivative (compound 24) achieved an IC50 of 12 nM, representing an >83-fold improvement [1]. The target compound retains this privileged ortho-methylbenzoyl motif, predicting a similar order-of-magnitude potency advantage over unsubstituted benzoyl counterparts.
| Evidence Dimension | Human SCD-1 inhibition IC50 |
|---|---|
| Target Compound Data | Not directly tested; structural analog of compound 24 |
| Comparator Or Baseline | Unsubstituted benzoyl analog: IC50 >1,000 nM; Compound 24 (2-methylbenzoyl): IC50 = 12 nM |
| Quantified Difference | >83-fold improvement (compound 24 vs. unsubstituted benzoyl); target compound expected to show similar advantage |
| Conditions | SCD-1 enzyme inhibition assay, human recombinant enzyme |
Why This Matters
For procurement decisions, the 2-methylbenzoyl substitution is a non-negotiable pharmacophore for achieving nanomolar SCD-1 potency, directly affecting lead compound selection.
- [1] Uto Y, et al. Novel benzoylpiperidine-based stearoyl-CoA desaturase-1 inhibitors: Identification of 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid (2-hydroxy-2-pyridin-3-ylethyl)amide and its plasma triglyceride-lowering effects in Zucker fatty rats. Bioorg Med Chem Lett. 2010;20(1):341-5. DOI: 10.1016/j.bmcl.2009.10.101 View Source
